molecular formula C7H8N2O2 B1279927 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione CAS No. 21573-06-8

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1279927
CAS No.: 21573-06-8
M. Wt: 152.15 g/mol
InChI Key: ABHXYFPEQCXJJJ-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with the molecular formula C7H8N2O2. It is characterized by a cyclopropyl group attached to a tetrahydropyrimidine ring, which contains two keto groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is unique due to its specific cyclopropyl substitution and the presence of two keto groups.

Properties

IUPAC Name

6-cyclopropyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-3-5(4-1-2-4)8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHXYFPEQCXJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-06-8
Record name 6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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